molecular formula C27H34N4O9 B2702081 Boc-Val-Ala-PAB-PNP CAS No. 1884578-00-0

Boc-Val-Ala-PAB-PNP

Cat. No.: B2702081
CAS No.: 1884578-00-0
M. Wt: 558.588
InChI Key: PGJUTVVCCBCEIY-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery and release of therapeutic agents within the body. The Val-Ala dipeptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Ala-PAB-PNP involves several steps, starting with the protection of the amino acids valine and alanine with a tert-butoxycarbonyl (Boc) group. The protected amino acids are then coupled to form the dipeptide Boc-Val-Ala. This dipeptide is subsequently linked to a para-aminobenzyl (PAB) spacer, which is further connected to a p-nitrophenyl (PNP) group. The final product, this compound, is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs for targeted cancer therapy. Its ability to release the therapeutic payload specifically within the lysosome makes it an important component in ADC design. The compound is also used in research to study the stability and release mechanisms of peptide linkers in various biological environments .

Mechanism of Action

The mechanism of action of Boc-Val-Ala-PAB-PNP involves the specific cleavage of the Val-Ala dipeptide sequence by Cathepsin B within the lysosome. This cleavage releases the therapeutic payload from the ADC, allowing it to exert its cytotoxic effects on the target cells. The PNP group can be substituted by amine-bearing molecules, enhancing the versatility of the compound in ADC design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Boc-Val-Ala-PAB-PNP

This compound is unique due to its specific cleavage by Cathepsin B and its stability in human plasma. This ensures that the therapeutic payload is released only within the target cells, minimizing off-target effects and enhancing the efficacy of the ADC .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUTVVCCBCEIY-JTSKRJEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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